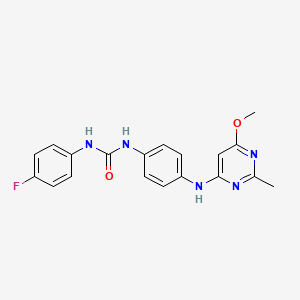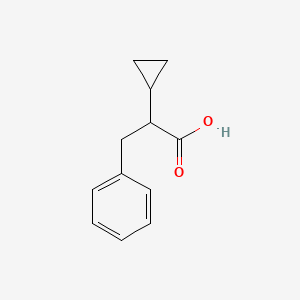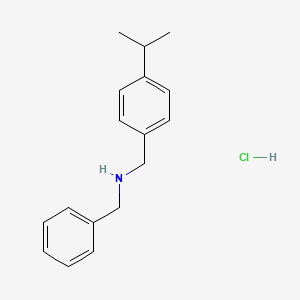
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds similar to the specified chemical have been synthesized and demonstrated significant antibacterial and antifungal activities. For instance, 2-mercaptobenzimidazole derivatives showed excellent activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022). Similarly, new pyrimidinone and oxazinone derivatives fused with thiophene rings displayed notable antimicrobial properties comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Cytotoxic and Anticancer Activity
Several studies have investigated the cytotoxic and potential anticancer activities of compounds structurally related to the specified chemical. For example, a study on 1,3,4-oxadiazole derivatives highlighted their modest antibacterial potential and significant enzyme inhibition properties, suggesting their potential use in cancer treatment (Virk et al., 2023). Another research synthesized 5-deaza analogues of aminopterin and folic acid, which showed significant anticancer activity in vitro and in vivo (Su et al., 1986).
Enzyme Inhibition
Compounds with a structure similar to the specified chemical have been explored for their enzyme inhibition properties. The study by Virk et al. (2023) also showed that some derivatives were effective inhibitors of enzymes like α-glucosidase and acetyl cholinesterase, which are significant in various physiological processes.
Crystal Structure Analysis
Research into the crystal structures of related compounds has provided insights into their molecular configurations and interactions. For example, a study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed detailed information about their molecular conformation and hydrogen bonding, which is crucial for understanding their biological activities (Subasri et al., 2016).
Synthesis of Novel Derivatives
The synthesis of novel derivatives incorporating structures similar to the specified compound has been a significant area of research. These studies focus on developing new compounds with enhanced biological activities, such as improved antimicrobial or anticancer properties. For instance, the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives was carried out to explore their potential biological applications (Rahmouni et al., 2014).
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c25-15(8-24-9-20-12(6-17(24)26)10-1-2-10)19-7-16-21-18(23-28-16)13-5-14(27-22-13)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNASUWLNQXAHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)


![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)
![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)


![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)